molecular formula C16H22N2O5 B2761159 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 899730-46-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2761159
CAS No.: 899730-46-2
M. Wt: 322.361
InChI Key: UDXMAXODIBGKCX-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both furan and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate can be synthesized through a reaction involving 1,4-dioxaspiro[4.5]decane and formaldehyde under acidic conditions .

The next step involves the formation of the oxalamide linkage. This can be achieved by reacting the spirocyclic intermediate with oxalyl chloride to form the corresponding acid chloride, followed by reaction with furan-2-ylmethylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the oxalamide group could form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A precursor in the synthesis of the target compound.

    1,4-Dioxaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.

    Furan-2-ylmethylamine: A simpler compound containing the furan ring.

Uniqueness

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its combination of spirocyclic, furan, and oxalamide structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMAXODIBGKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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